molecular formula C15H15N3O2S B2956995 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1171322-42-1

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2956995
CAS No.: 1171322-42-1
M. Wt: 301.36
InChI Key: PVWHGJGWZXFTNL-UHFFFAOYSA-N
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Description

The compound 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea features a 1,2,3,4-tetrahydroquinolin core substituted with a methyl group at position 1, a ketone at position 2, and a urea bridge connecting the 6-position of the tetrahydroquinoline to a thiophen-2-yl group. This structure combines a partially saturated heterocyclic core with a urea-based linker, which may influence solubility, hydrogen-bonding capacity, and biological interactions.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-12-6-5-11(9-10(12)4-7-14(18)19)16-15(20)17-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWHGJGWZXFTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a member of the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.43 g/mol. The structure includes a tetrahydroquinoline moiety and a thiophene ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H20N2O3SC_{18}H_{20}N_{2}O_{3}S
Molecular Weight344.43 g/mol
LogP2.7258
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area45.871 Ų

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains. A study indicated that it exhibits significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antibacterial Efficacy

In vitro testing demonstrated that at a concentration of 100 mg/mL, the compound effectively inhibited the growth of Pseudomonas aeruginosa , showcasing a promising antibacterial profile against Gram-negative bacteria .

Antifungal Activity

Research has also highlighted the antifungal potential of this compound. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger , where it showed moderate antifungal activity. The results suggest that the compound may inhibit fungal cell membrane synthesis.

Anticancer Properties

Emerging studies have pointed towards the anticancer potential of tetrahydroquinoline derivatives. The compound has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansModerate inhibition
AntifungalAspergillus nigerModerate inhibition
AnticancerBreast cancer cellsInduces apoptosis
AnticancerLung cancer cellsCell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : The thiophene moiety contributes to membrane permeability alterations in fungi.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins.

Comparison with Similar Compounds

Core Heterocyclic Systems

The tetrahydroquinolin core distinguishes the target compound from analogs with pyridin, triazine, or benzofuran systems. For example:

  • Compound 5h (): Contains a pyridin core linked to 4-fluorophenyl and thiophen-2-yl groups via urea .
  • Compounds 7a–7d (): Feature tetrahydrobenzo[b]thiophene cores with urea/thiourea linkages, highlighting the role of sulfur-containing heterocycles .

Substituent Variations

  • Thiophen-2-yl Group : Common in the target compound, 5h , 5j , and 5k (), suggesting its role as a pharmacophore for π-π stacking or sulfur-mediated interactions .
  • Urea vs. Carboximidamide : The urea group in the target compound and 5h contrasts with the carboximidamide in 35 (), which may impact receptor binding or metabolic stability .

Physical Properties

Compound Name Core Structure Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Tetrahydroquinolin Not reported Not reported Urea, thiophen-2-yl
5h () Pyridin 217–219 60 Urea, 4-fluorophenyl
5j () Pyridin 203–204 69 Urea, ethyl benzoate
35 () Tetrahydroquinolin Not reported 6–69 Carboximidamide, thiophen-2-yl

The higher yields for pyridin-based analogs (e.g., 5j) versus tetrahydroquinolin derivatives (e.g., 35) suggest synthetic challenges associated with saturated cores .

Anticancer Potential

  • The thiophen-2-yl group may contribute to this activity .
  • The carboximidamide group may target different pathways compared to urea .

Structure-Activity Relationships (SAR)

  • Core Rigidity: The tetrahydroquinolin core’s partial saturation may enhance conformational stability compared to planar pyridin or triazine systems.
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 5h ) could improve membrane permeability, whereas ester groups (e.g., 5j ) might influence solubility .

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